4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline
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Overview
Description
4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline is a complex organic compound with the molecular formula C28H23Cl2N3O and a molecular weight of 488.421 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline involves multiple steps, including the formation of the pyrazolo[1,5-C][1,3]benzoxazine core and subsequent functionalization with dichloro and naphthyl groups. Specific reaction conditions and reagents are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure consistency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic groups .
Scientific Research Applications
4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes . Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
7,9-Dichloro-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Similar core structure but different functional groups.
1,4-Dimethylbenzene: Shares some aromatic characteristics but lacks the complex heterocyclic structure.
Uniqueness
4-[7,9-Dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-N,N-dimethylaniline is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications .
Properties
CAS No. |
303104-39-4 |
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Molecular Formula |
C28H23Cl2N3O |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-(7,9-dichloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C28H23Cl2N3O/c1-32(2)22-11-9-18(10-12-22)28-33-26(23-14-21(29)15-24(30)27(23)34-28)16-25(31-33)20-8-7-17-5-3-4-6-19(17)13-20/h3-15,26,28H,16H2,1-2H3 |
InChI Key |
MGJJXFGSBNOHAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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